molecular formula C20H15NO3 B11984267 N-(Benzoyloxy)-N-phenylbenzamide CAS No. 16817-95-1

N-(Benzoyloxy)-N-phenylbenzamide

Cat. No.: B11984267
CAS No.: 16817-95-1
M. Wt: 317.3 g/mol
InChI Key: FOLKGKSEMNGEDU-UHFFFAOYSA-N
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Description

N-(Benzoyloxy)-N-phenylbenzamide is an organic compound characterized by the presence of benzoyloxy and phenylbenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzoyloxy)-N-phenylbenzamide typically involves the reaction of benzoyl chloride with N-phenylhydroxylamine under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: N-(Benzoyloxy)-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(Benzoyloxy)-N-phenylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Benzoyloxy)-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved in its mechanism of action include the modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with DNA or RNA.

Comparison with Similar Compounds

    N-(Benzoyloxy)amines: These compounds share the benzoyloxy group but differ in the amine structure.

    Benzamides: Compounds with a benzamide group but lacking the benzoyloxy functionality.

    Hydroxamic Acids: Compounds with similar biological activities but different structural features.

Uniqueness: N-(Benzoyloxy)-N-phenylbenzamide is unique due to the presence of both benzoyloxy and phenylbenzamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

16817-95-1

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

(N-benzoylanilino) benzoate

InChI

InChI=1S/C20H15NO3/c22-19(16-10-4-1-5-11-16)21(18-14-8-3-9-15-18)24-20(23)17-12-6-2-7-13-17/h1-15H

InChI Key

FOLKGKSEMNGEDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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